

Application Notes and Protocols for A-966492

Administration in Preclinical Models

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Compound of Interest

Compound Name: A-966492

Cat. No.: B1684199

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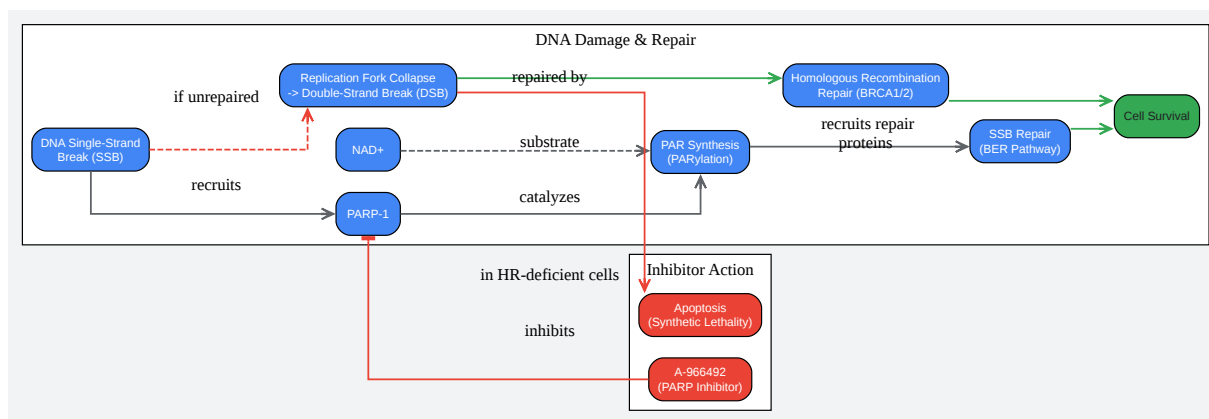
Introduction

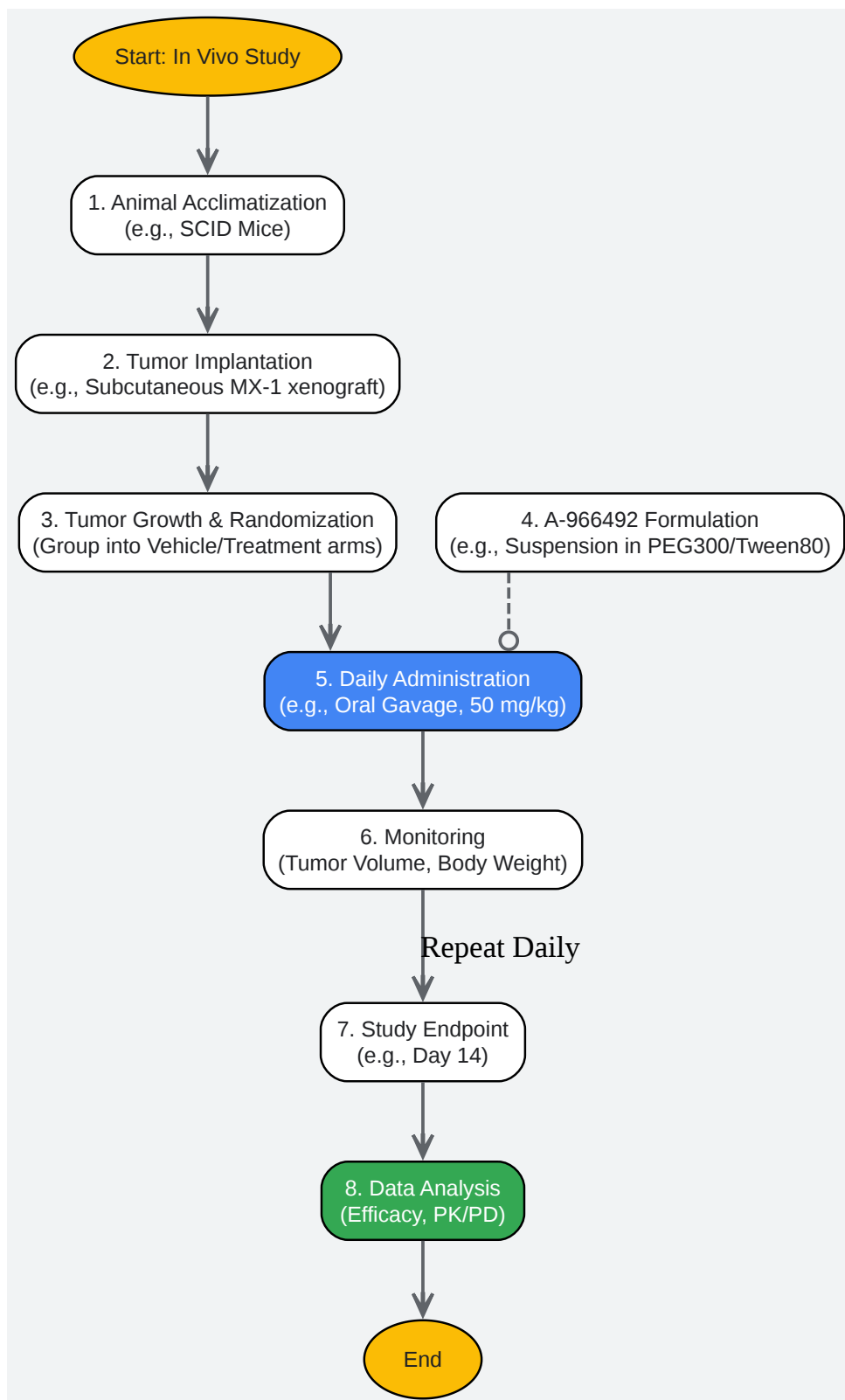
A-966492 is a potent and novel inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2 with high efficacy (K_i of 1 nM and 1.5 nM, respectively)[1]. PARP enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs)[2][3][4]. By inhibiting PARP, **A-966492** prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication[3]. This mechanism is particularly effective in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leading to a synthetic lethal effect[2][3]. Preclinical studies have demonstrated that **A-966492** possesses excellent pharmaceutical properties, including oral bioavailability across multiple species and the ability to cross the blood-brain barrier[1]. These characteristics make it a promising candidate for anticancer therapy, both as a monotherapy and in combination with DNA-damaging agents like temozolomide (TMZ)[1]. This document provides a detailed overview of the administration routes and protocols for **A-966492** in various preclinical models based on available data.

Mechanism of Action: PARP Inhibition

PARP-1 plays a crucial role in sensing DNA single-strand breaks. Upon detection of damage, it catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors like **A-966492** are nicotinamide analogues that compete with the substrate NAD⁺ for the catalytic

domain of PARP, thereby blocking the synthesis of PAR chains and stalling the repair of SSBs[2][5]. This inhibition not only prevents DNA repair but also "traps" the PARP enzyme on the DNA, creating a cytotoxic lesion that obstructs DNA replication and leads to cell death, especially in cancer cells with deficient double-strand break repair mechanisms[3][6].





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Phone: (601) 213-4426

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